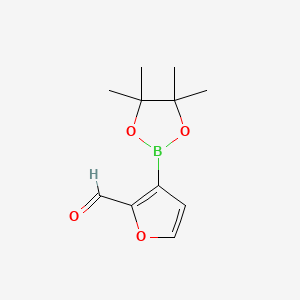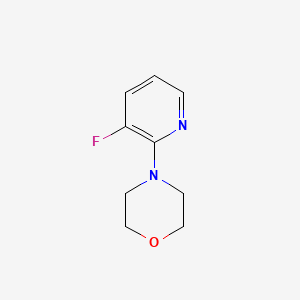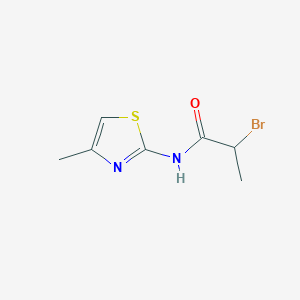
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide" is a brominated propanamide derivative with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including drug discovery, antimicrobial activity, and as precursors for further chemical synthesis .
Synthesis Analysis
The synthesis of thiazole derivatives can involve the use of synthons such as 1,3-dibromo-1,1-difluoro-2-propanone, which allows the introduction of a bromodifluoromethyl group into the thiazole ring . Another related compound, 2-bromo-3-(5-imidazolyl)propanol, was synthesized from histidine, indicating that amino acids can serve as starting materials for the synthesis of brominated propanamide derivatives . The synthesis processes often involve multiple steps, including diazotization, which can lead to racemization, and the use of bromine as a cyclic reagent . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using techniques such as NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound was analyzed and found to belong to the monoclinic system, providing detailed information about the arrangement of atoms within the crystal lattice . These structural analyses are crucial for understanding the conformational features of the compounds, which can influence their biological activity.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including transformations that allow for the introduction of different functional groups or the exchange of atoms such as bromine for fluorine, which can be useful in radiopharmaceutics . The reactivity of these compounds can be exploited to create a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as drug development or as intermediates in organic synthesis. The herbicidal activity of a thiadiazolopyrimidinyl propanamide derivative was evaluated, indicating that these compounds can also have applications in agriculture . Additionally, the psychotropic, anti-inflammatory, and cytotoxic activities of some thiazole derivatives have been investigated, demonstrating their potential as therapeutic agents .
科学的研究の応用
Urease Inhibition and Cytotoxicity
A novel series of bi-heterocyclic propanamides showed promising activity against urease, an enzyme linked to certain medical and agricultural conditions, without exhibiting significant cytotoxicity. The compounds were synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, leading to various substituted propanamides. These molecules demonstrated not only urease inhibitory potential but also low cytotoxic behavior, as confirmed through hemolysis tests and in-silico molecular docking analysis (Abbasi et al., 2020).
Antimicrobial and Cytotoxic Activities
New thiazole derivatives, including those structurally related to 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide, were synthesized and evaluated for their antimicrobial and cytotoxic activities. Among these compounds, specific derivatives showed high antibacterial activity and anticandidal effects against various strains, as well as cytotoxicity against different human leukemia cells and mouse embryonic fibroblast cells (Dawbaa et al., 2021).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with thiazole-containing groups demonstrated significant photophysical and photochemical properties. These properties suggest potential applications in photodynamic therapy (PDT) for cancer treatment. The compounds exhibited high singlet oxygen quantum yields, a critical factor for the effectiveness of Type II photosensitizers used in PDT (Pişkin et al., 2020).
Drug Discovery and Development
Thiazole derivatives have been synthesized for their potential use in drug discovery, highlighting their versatility as core structures for the development of new therapeutic agents. These compounds, through various synthetic routes, have shown a range of biological activities, potentially addressing different therapeutic areas (Colella et al., 2018).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s storage temperature is between 28°c, indicating that it may have specific storage requirements for maintaining its stability .
Result of Action
Some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities .
特性
IUPAC Name |
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKIOXSOJPKEKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586118 |
Source


|
| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
CAS RN |
879609-86-6 |
Source


|
| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



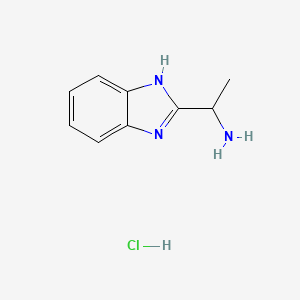
![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)
![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)
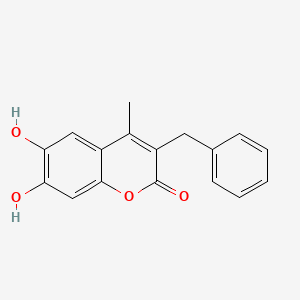
![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)
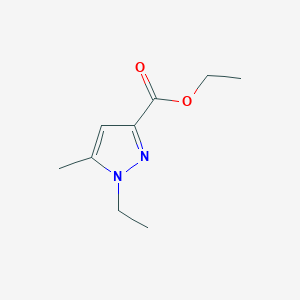
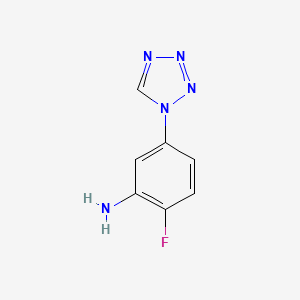

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)
